molecular formula C17H18ClN3O B072821 Clobenzepam CAS No. 1159-93-9

Clobenzepam

Cat. No. B072821
CAS RN: 1159-93-9
M. Wt: 315.8 g/mol
InChI Key: IDWVKNARDDZONS-UHFFFAOYSA-N
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Description

Clobenzepam is a benzodiazepine derivative that has been widely used in scientific research for its potential therapeutic applications. It is a potent anxiolytic and sedative drug that has been found to be effective in treating anxiety disorders, insomnia, and other related conditions.

Scientific Research Applications

1. Antiepileptic Effects:

  • Clobazepam (CLB) has been shown to be effective in various forms of epilepsy. Its distinctive 1,5-benzodiazepine structure and rapid absorption, coupled with minimal drug interactions and a favorable safety profile, make it unique among commonly used benzodiazepines. Evidence suggests that CLB demonstrates therapeutic efficacy in status epilepticus (SE), although its safety and efficacy in this setting require further investigation (Mahmoud & Rans, 2018).

2. Molecular Regulation in Epileptogenesis:

  • Research focusing on the molecular effects of CLB in epilepsy has revealed that its treatment is associated with an increase in certain transporter proteins. Specifically, CLB treatment upregulated GABA transporter GAT3 and glutamate transporter GLT-1 in the hippocampus of rats with chronic seizures. This suggests that apart from allosteric activation of GABA(A) receptors, CLB might exert its antiepileptic action by modulating these transporters (Doi et al., 2005).

3. Pharmacokinetic Interactions:

  • Clobazam's interactions with other antiepileptic drugs have been studied in children with intractable seizures. The research indicates that while most conventional antiepileptics are not affected by clobazam cotherapy, the clearances of valproic acid and primidone are significantly reduced. These findings are crucial for optimizing therapeutic strategies in epilepsy treatment involving clobazam (Theis et al., 1997).

4. GABAA Receptor Physiology and Mechanism of Action:

  • Clobazam's anxiolytic and anticonvulsant effects are attributed to the allosteric activation of the ligand-gated GABAA receptor. Understanding the receptor's subunit composition and how it relates to the pharmacology of benzodiazepines, like CLB, is essential for determining appropriate use in neurological disorders. Molecular techniques have advanced our knowledge of the GABAA receptor, its subunits, and benzodiazepine pharmacology, enhancing the application of CLB in clinical settings (Sankar, 2012).

5. Role in Anxiety and Related Disorders:

  • CLB was initially developed as a nonsedative anxiolytic agent. Its structure, different from classic 1,4-benzodiazepines, implies greater efficacy with fewer associated adverse effects. Studies have indicated that CLB treatment results in less severe sedative effects than those observed with 1,4-benzodiazepines, suggesting its potential utility in treating anxiety disorders with cognitive performance enhancements (Sankar, 2012).

properties

CAS RN

1159-93-9

Product Name

Clobenzepam

Molecular Formula

C17H18ClN3O

Molecular Weight

315.8 g/mol

IUPAC Name

2-chloro-5-[2-(dimethylamino)ethyl]-11H-benzo[b][1,4]benzodiazepin-6-one

InChI

InChI=1S/C17H18ClN3O/c1-20(2)9-10-21-16-8-7-12(18)11-15(16)19-14-6-4-3-5-13(14)17(21)22/h3-8,11,19H,9-10H2,1-2H3

InChI Key

IDWVKNARDDZONS-UHFFFAOYSA-N

SMILES

CN(C)CCN1C2=C(C=C(C=C2)Cl)NC3=CC=CC=C3C1=O

Canonical SMILES

CN(C)CCN1C2=C(C=C(C=C2)Cl)NC3=CC=CC=C3C1=O

melting_point

165.5 °C

Other CAS RN

1159-93-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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